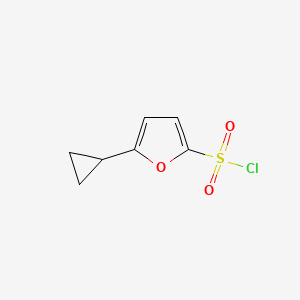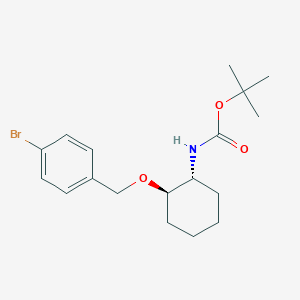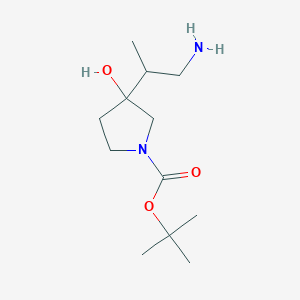
2-Chloro-5-iodo-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-iodo-4-methylpyrimidine is a chemical compound with the molecular formula C5H4ClIN2. It has a molecular weight of 254.46 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-Chloro-5-iodo-4-methylpyrimidine involves several steps. The raw material, 2-chloro-5-methylpyridine, is subjected to 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain 2-chloro-4-iodo-5-methylpyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodo-4-methylpyrimidine can be represented by the InChI code: 1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 . This indicates that the molecule consists of a pyrimidine ring with chlorine, iodine, and a methyl group attached at positions 2, 5, and 4 respectively .Physical And Chemical Properties Analysis
2-Chloro-5-iodo-4-methylpyrimidine is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Silyl-Mediated Halogen/Halogen Displacement in Heterocycles
A study by Schlosser and Cottet (2002) discusses the utility of silyl-mediated halogen/halogen displacement reactions in pyrimidines and other heterocycles. This process involves converting chloro- to bromo- or iodo- derivatives, highlighting a method to manipulate the halogen atoms on the pyrimidine ring, which could be applied to 2-Chloro-5-iodo-4-methylpyrimidine for synthesizing various derivatives (Schlosser & Cottet, 2002).
Interaction with σ- and π-Acceptors
Rabie et al. (2007) explored the interaction of 2-aminopyrimidine with iodine, a σ-type acceptor, suggesting potential reactions and transformations involving 2-Chloro-5-iodo-4-methylpyrimidine in the presence of σ- and π-acceptors. This research provides insight into the charge transfer complexes and chemical reactivity of pyrimidine derivatives with acceptors, which could extend to understanding the reactivity of 2-Chloro-5-iodo-4-methylpyrimidine (Rabie, Abou-El-Wafa, & Mohamed, 2007).
Insights into Halogen Bonding
He et al. (2020) investigated the halogen bonding interactions in pyrimidine derivatives, providing valuable insights into the structural and electronic properties that could influence the binding and reactivity of 2-Chloro-5-iodo-4-methylpyrimidine in biological systems or as part of molecular assemblies (He et al., 2020).
Alkynylation under Pd/C–Copper Catalysis
The study by Pal et al. (2006) on the regioselective synthesis of alkynylpyrimidines via Pd/C–Cu catalyzed coupling reactions demonstrates a method for functionalizing pyrimidine rings, including 2-Chloro-5-iodo-4-methylpyrimidine. This process allows for the introduction of alkynyl groups, expanding the compound's utility in organic synthesis and drug development (Pal et al., 2006).
Photolysis to Form Heteroaryl-Pyrimidines
Allen et al. (1977) described the photolysis of 5-iodo- and 2-chloro-5-iodo-pyrimidines to form heteroaryl derivatives, offering a pathway for modifying 2-Chloro-5-iodo-4-methylpyrimidine through light-induced reactions. This method provides an avenue for the synthesis of phenyl- and heteroaryl-pyrimidines, potentially useful in creating novel compounds for various applications (Allen et al., 1977).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-iodo-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJFXANRRVJVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4-methylpyrimidine | |
CAS RN |
1934475-51-0 |
Source


|
| Record name | 2-chloro-5-iodo-4-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)

![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)
![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)

![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)


![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)
